molecular formula C5H8BrNOS B034535 3-(2-Hydroxyethyl)thiazolium bromide CAS No. 103768-99-6

3-(2-Hydroxyethyl)thiazolium bromide

Cat. No. B034535
M. Wt: 210.09 g/mol
InChI Key: RZANVUAQQTZJHP-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related thiazolium compounds often involves the quaternization of suitable precursors, such as thiazole derivatives, with alkylating agents. For instance, poly[3-[6-(N-methylimidazolium)hexyl]-2,5-thiophene] bromide, a conjugated polyelectrolyte, is synthesized using a Grignard metathesis route, followed by quaternization of bromohexyl side groups with N-methylimidazole (Knaapila et al., 2011). Similarly, hydroxy-functionalized imidazolium bromides are synthesized for use as catalysts in the cycloaddition of CO2 and epoxides (Anthofer et al., 2015).

Molecular Structure Analysis

The molecular structure of thiazolium compounds can be quite complex, involving various interactions. For example, the structure of thiamine bromide sesquihydrate, a compound related to thiazolium bromides, shows bromide ions held by neighboring thiamine molecules through hydrogen bonds and electrostatic interactions (Hu & Zhang, 1992).

Chemical Reactions and Properties

Thiazolium bromides participate in a range of chemical reactions, including cycloadditions and condensations, to produce a variety of compounds. For example, 3-(2-hydroxyl-ethyl)-1-propylimidazolium bromide has been used as an efficient catalyst for the synthesis of cyclic carbonates from CO2 and epoxides (Dai et al., 2010).

Physical Properties Analysis

The physical properties of thiazolium bromides, such as solubility, melting point, and crystalline structure, are crucial for their applications. The formation of thermotropic smectic liquid crystals by 3-hexadecylimidazolium bromide highlights the unique self-assembly and structural ordering of these compounds (Li et al., 2011).

Scientific Research Applications

  • Catalysis in Organic Synthesis : Optically active thiazolium salts, including variants of 3-(2-Hydroxyethyl)thiazolium bromide, are known to catalyze benzoin condensation in micellar two-phase media. These compounds demonstrate varying catalytic activities and optical purities in asymmetric inductions (Tagaki, Tamura, & Yano, 1980).

  • Pharmaceutical Applications : Some derivatives of 3-(2-Hydroxyethyl)thiazolium bromide, like imidazo[2,1-b]thiazolium bromides, show analgesic and anti-inflammatory properties. Among these, 3-methyl-6-(p-tolyl)-7-phenylimidazo[2,1-b] thiazolium bromide exhibits strong activity (Chumakov et al., 1999).

  • Chemical Properties and Reactions : Research indicates that thiazolium salts with electron-withdrawing substituents, including 3-(2-Hydroxyethyl)thiazolium bromide, can form stable rearranged dimers, highlighting their nucleophilic carbene nature in aprotic basic solutions (Doughty & Risinger, 1987).

  • Synthesis of Complex Organic Compounds : An efficient method for synthesizing 2-aryl-1,4-diketones from both aromatic and aliphatic aldehydes uses bis-5-(2-hydroxyethyl)-1,3-thiazolium bromide/Et3N system. This method is significant for preparing complex organic structures (Reddy et al., 2012).

  • Corrosion Inhibition : Thiamine hydrochloride, which contains a 3-(2-Hydroxyethyl)thiazolium moiety, is effective in inhibiting copper corrosion in nitric acid solutions, demonstrating its potential as a green corrosion inhibitor (Abiola et al., 2011).

  • Luminescence in Solid State : Complexes bearing a functionalized N-heterocyclic carbene related to 3-(2-Hydroxyethyl)thiazolium exhibit luminescence in the solid state due to weak metal-metal interactions, showcasing potential applications in luminescent materials (Leitner, List, & Monkowius, 2011).

Safety And Hazards

The safety data sheet for a similar compound, “3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(1,3-thiazol-3-ium-3-yl)ethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8NOS.BrH/c7-3-1-6-2-4-8-5-6;/h2,4-5,7H,1,3H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZANVUAQQTZJHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=[N+]1CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551892
Record name 3-(2-Hydroxyethyl)-1,3-thiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethyl)thiazolium bromide

CAS RN

103768-99-6
Record name 3-(2-Hydroxyethyl)-1,3-thiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thiazole (4.3 g) and 2-bromoethanol (12.5 g) were mixed and heated under reflux for 5 hours. The reaction was left standing at room temperature to give white needles. The crystals were washed with acetone, collected by filtration and dried under reduced pressure.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Harvey - 2013 - etheses.dur.ac.uk
Novel paramagnetic lanthanide complexes have been synthesised for use as probes for magnetic resonance imaging and spectroscopy. Initially, complexes containing a trifluoromethyl …
Number of citations: 1 etheses.dur.ac.uk
Y Yang, DT Schühle, G Dai, JK Alford… - Contrast media & …, 2012 - Wiley Online Library
Proton‐based chemical shift imaging probes were encapsulated inside nano‐carriers to increase the sensivitity of the reporters. Co‐encapsulation with a relaxation agent results in …
Number of citations: 9 onlinelibrary.wiley.com

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